
Scillarenin 3beta-rhamnoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scillarenin 3beta-rhamnoside is a naturally occurring glycoside compound found in certain plant species. It is a derivative of scillarenin, a compound known for its biological activities, particularly in the context of cardiac glycosides. This compound is characterized by the presence of a rhamnose sugar moiety attached to the scillarenin aglycone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Scillarenin 3beta-rhamnoside typically involves the glycosylation of scillarenin with rhamnose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases or glycosidases, which facilitate the transfer of the rhamnose moiety to the scillarenin aglycone under mild conditions. Chemical glycosylation, on the other hand, may involve the use of activated rhamnose derivatives and catalysts to promote the glycosidic bond formation.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as plants that produce scillarenin glycosides. Alternatively, biotechnological approaches, including microbial fermentation and enzymatic synthesis, can be employed to produce the compound on a larger scale. These methods offer advantages in terms of yield, purity, and sustainability.
化学反应分析
Types of Reactions
Scillarenin 3beta-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized scillarenin derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted scillarenin glycosides.
科学研究应用
Scillarenin 3beta-rhamnoside has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its chemical properties and reactivity, providing insights into glycoside chemistry.
Biology: It is investigated for its biological activities, including potential effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, particularly in the context of cardiac health and other medical conditions.
Industry: The compound is used in the development of pharmaceuticals, nutraceuticals, and other industrial products.
作用机制
The mechanism of action of Scillarenin 3beta-rhamnoside involves its interaction with specific molecular targets and pathways. As a cardiac glycoside, it is known to inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and has therapeutic implications for heart conditions. The compound may also interact with other cellular targets, contributing to its diverse biological effects.
相似化合物的比较
Scillarenin 3beta-rhamnoside can be compared with other similar compounds, such as:
Scillarenin: The aglycone form without the rhamnose moiety.
Digitoxin: Another cardiac glycoside with similar biological activities.
Ouabain: A well-known cardiac glycoside with distinct structural features.
The uniqueness of this compound lies in its specific glycosylation pattern, which may influence its biological activity and pharmacokinetic properties compared to other glycosides.
属性
分子式 |
C30H42O8 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
5-[14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19?,20?,21?,22?,24-,25+,26+,27-,28?,29?,30?/m0/s1 |
InChI 键 |
MYEJFUXQJGHEQK-RLQJMXQZSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



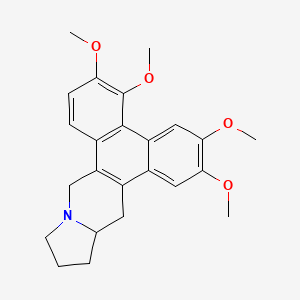
![4-(Aminocarbonyl)-1-[({2-[(E)-(hydroxyimino)methyl]pyridinium-1-YL}methoxy)methyl]pyridinium](/img/structure/B10770071.png)

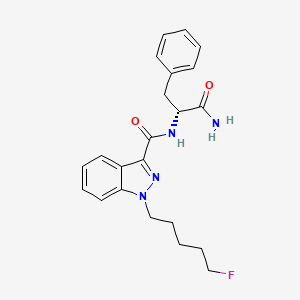
![methyl N-[(4S)-6-[[(1S,22S)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770084.png)
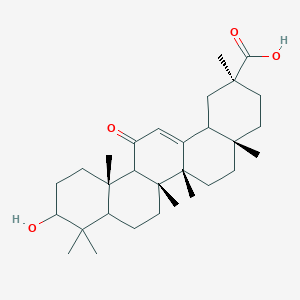
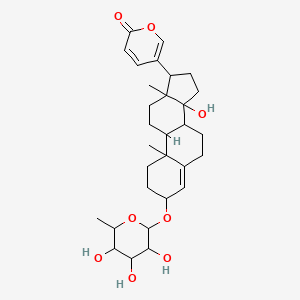
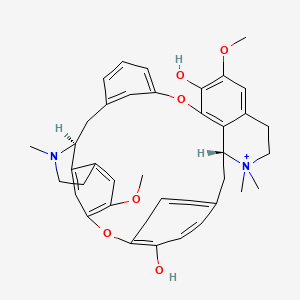
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23Z)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770127.png)
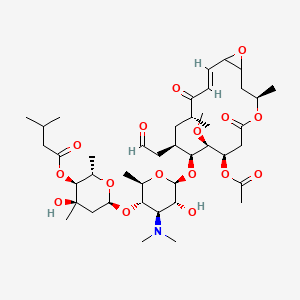
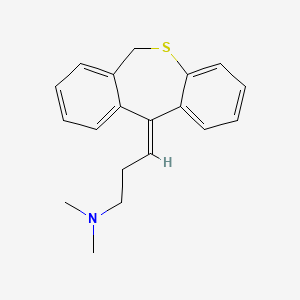
![2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B10770144.png)
![3-Bromo-N-[3-(Tert-Butylamino)propyl]benzamide](/img/structure/B10770148.png)
